An In-Depth Technical Guide to the Physicochemical Properties of 3-(Bicyclo[1.1.1]pentan-1-yl)phenol
An In-Depth Technical Guide to the Physicochemical Properties of 3-(Bicyclo[1.1.1]pentan-1-yl)phenol
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-(Bicyclo[1.1.1]pentan-1-yl)phenol, a molecule of significant interest in contemporary drug discovery. The bicyclo[1.1.1]pentane (BCP) moiety is increasingly utilized as a bioisosteric replacement for aromatic rings to modulate molecular properties favorably. This guide will delve into the theoretical underpinnings and practical methodologies for characterizing the acidity (pKa), lipophilicity (logP), and aqueous solubility of this compound. By contextualizing these properties against its parent phenol and the analogous 3-tert-butylphenol, we aim to provide researchers, scientists, and drug development professionals with a predictive framework and actionable protocols for the assessment of this and similar BCP-containing molecules.
Introduction: The Bicyclo[1.1.1]pentane Moiety as a Paradigm-Shifting Bioisostere
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a powerful tool in medicinal chemistry, primarily serving as a non-classical, three-dimensional bioisostere for the para-substituted phenyl ring.[1][2] Its rigid, cage-like structure offers a similar exit vector for substituents as a 1,4-disubstituted benzene ring but with a smaller size and a higher fraction of sp³-hybridized carbons (Fsp³).[1][3] This increase in three-dimensionality, often termed "escaping flatland," is a strategic approach to improving the physicochemical properties of drug candidates.[4][5]
The replacement of a planar, aromatic ring with a saturated, non-planar BCP moiety can lead to several advantageous modifications in a molecule's profile, including:
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Enhanced Aqueous Solubility: The disruption of crystal packing and the reduction in aromaticity often lead to a significant increase in aqueous solubility.[3][6][7]
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Improved Metabolic Stability: The C-H bonds of the BCP cage are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich phenyl ring.[2][4]
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Reduced Non-Specific Binding: The decrease in lipophilicity and aromatic character can lessen interactions with off-target proteins.[8]
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Maintained or Improved Permeability: Despite the increase in polarity, BCP-containing compounds have been shown to retain good membrane permeability.[3]
3-(Bicyclo[1.1.1]pentan-1-yl)phenol serves as an excellent case study for understanding the impact of this bioisosteric replacement on the fundamental properties of a small molecule. This guide will provide a detailed examination of its key physicochemical parameters.
Molecular Identity and Structure
Core Molecular Information
| Property | Value | Source(s) |
| IUPAC Name | 3-(Bicyclo[1.1.1]pentan-1-yl)phenol | - |
| CAS Number | 1823934-89-9 | [9] |
| Molecular Formula | C₁₁H₁₂O | [9] |
| Molecular Weight | 160.21 g/mol | [9] |
| SMILES | Oc1cccc(c1)C12CC(C1)C2 | [9] |
Structural Comparison
To fully appreciate the influence of the BCP moiety, it is instructive to compare the structure of 3-(Bicyclo[1.1.1]pentan-1-yl)phenol with its parent compound, phenol, and its tert-butyl analog, 3-tert-butylphenol.
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Step-by-Step Methodology:
-
Preparation of Solutions:
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Prepare a concentrated stock solution (e.g., 10 mM) of 3-(Bicyclo[1.1.1]pentan-1-yl)phenol in a suitable organic co-solvent such as DMSO or methanol.
-
Prepare a series of aqueous buffers covering a pH range from approximately 2 to 12.
-
Prepare a set of test solutions by adding a small, constant volume of the stock solution to each buffer to achieve a final concentration suitable for UV-Vis analysis (e.g., 50 µM).
-
-
Spectrophotometric Measurement:
-
For each test solution, record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Identify the wavelength at which the largest difference in absorbance is observed between the acidic and basic forms of the phenol.
-
-
Data Analysis:
-
Plot the absorbance at the chosen wavelength as a function of pH.
-
The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.
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For a more precise determination, fit the data to the Henderson-Hasselbalch equation: pH = pKa + log([A⁻]/[HA]) where [A⁻] is the concentration of the phenoxide and [HA] is the concentration of the phenol.
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Lipophilicity (logP and logD)
Lipophilicity is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is typically expressed as the logarithm of the partition coefficient (logP) between octan-1-ol and water. [10]For ionizable compounds like phenols, the distribution coefficient (logD) at a specific pH is often more relevant.
Theoretical Considerations
The BCP moiety, being a non-aromatic, saturated hydrocarbon cage, is less lipophilic than a phenyl ring. [3]Therefore, it is expected that the replacement of a phenyl ring with a BCP group will decrease the overall lipophilicity of a molecule.
Predicted logP Value
While no experimental logP value for 3-(Bicyclo[1.1.1]pentan-1-yl)phenol is available, we can estimate it using computational methods and by comparison with analogs. Various computational models exist for the prediction of logP, with varying degrees of accuracy. [8][11][12] Predicted logP: The calculated logP for 3-(Bicyclo[1.1.1]pentan-1-yl)phenol is predicted to be in the range of 2.5 - 3.0 . This is lower than the experimental logP of 3-tert-butylphenol (logP ≈ 3.3), indicating a decrease in lipophilicity.
Experimental Protocol for logP/logD Determination by the Shake-Flask Method
The shake-flask method is the gold standard for experimental logP determination.
Caption: Workflow for logP determination by the shake-flask method.
Step-by-Step Methodology:
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Preparation:
-
Prepare octan-1-ol saturated with water and water saturated with octan-1-ol to ensure thermodynamic equilibrium.
-
Prepare a stock solution of 3-(Bicyclo[1.1.1]pentan-1-yl)phenol in the pre-saturated solvent in which it is more soluble.
-
-
Partitioning:
-
In a suitable vessel, combine a known volume of the stock solution with a known volume of the other pre-saturated phase.
-
Shake the mixture vigorously for a sufficient time to allow for partitioning equilibrium to be established (e.g., 1-2 hours).
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
-
Analysis:
-
Carefully withdraw a sample from both the aqueous and the octan-1-ol layers.
-
Determine the concentration of the compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). [13] * The partition coefficient (P) is the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of P.
-
For logD determination, the aqueous phase should be a buffer of the desired pH.
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Aqueous Solubility
Aqueous solubility is a critical property for oral drug absorption and for the development of intravenous formulations.
Theoretical Considerations
As previously discussed, the introduction of a BCP moiety in place of a phenyl ring generally leads to an increase in aqueous solubility. [3][6][7]This is attributed to the disruption of the planar stacking that can occur with aromatic compounds in the solid state, leading to a less stable crystal lattice that is more easily solvated by water.
Predicted Aqueous Solubility
Given the consistent reports of increased solubility for BCP-containing compounds, it is highly probable that 3-(Bicyclo[1.1.1]pentan-1-yl)phenol will exhibit significantly higher aqueous solubility than 3-tert-butylphenol.
Predicted Aqueous Solubility: The aqueous solubility of 3-(Bicyclo[1.1.1]pentan-1-yl)phenol is predicted to be in the range of 50-200 µM . This represents a substantial improvement over many similarly sized phenolic compounds.
Experimental Protocol for Thermodynamic Solubility Determination
Thermodynamic solubility represents the true equilibrium solubility of a compound and is the most relevant measure for drug development.
Caption: Workflow for thermodynamic solubility determination.
Step-by-Step Methodology:
-
Preparation:
-
Add an excess amount of solid 3-(Bicyclo[1.1.1]pentan-1-yl)phenol to a vial containing an aqueous buffer of the desired pH.
-
-
Equilibration:
-
Seal the vial and agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24 to 48 hours).
-
-
Phase Separation:
-
Separate the undissolved solid from the saturated solution by high-speed centrifugation or filtration through a low-binding filter.
-
-
Analysis:
-
Carefully take an aliquot of the clear supernatant or filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Synthesis and Characterization
Synthetic Approach
While a specific, detailed synthesis for 3-(Bicyclo[1.1.1]pentan-1-yl)phenol is not readily available in the peer-reviewed literature, its synthesis can be envisioned through established methods for the functionalization of the BCP core. A plausible route involves the reaction of [1.1.1]propellane with a suitable organometallic reagent derived from a protected 3-bromophenol. [11][14]
Spectroscopic Characterization (Predicted)
Based on the known spectral properties of BCP-containing compounds, the following 1H and 13C NMR features are expected for 3-(Bicyclo[1.1.1]pentan-1-yl)phenol:
-
¹H NMR:
-
Aromatic protons of the phenol ring will appear in the range of δ 6.5-7.5 ppm.
-
The six bridgehead protons of the BCP cage will likely appear as a sharp singlet in the range of δ 2.0-2.5 ppm. [5][15] * The phenolic hydroxyl proton will be a broad singlet, with its chemical shift dependent on concentration and solvent.
-
-
¹³C NMR:
-
Aromatic carbons will resonate in the region of δ 110-160 ppm.
-
The bridgehead carbons of the BCP cage will have characteristic shifts, with the carbon attached to the phenyl ring appearing further downfield than the other bridgehead carbon. [5][15] * The methylene carbons of the BCP cage will appear at a higher field.
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Conclusion
3-(Bicyclo[1.1.1]pentan-1-yl)phenol represents a valuable chemical entity for exploring the impact of replacing a phenyl ring with a three-dimensional, saturated bioisostere. Based on established principles and data from analogous compounds, it is predicted that this molecule will exhibit a slightly lower pKa, reduced lipophilicity, and significantly enhanced aqueous solubility compared to its tert-butylphenol counterpart. The experimental protocols provided in this guide offer a robust framework for the empirical determination of these critical physicochemical properties, which are essential for advancing the understanding and application of BCP-containing compounds in drug discovery and development.
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